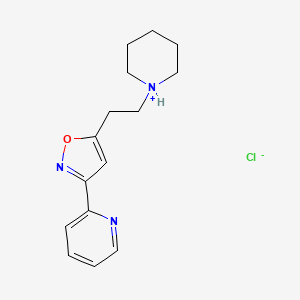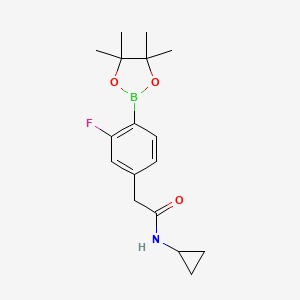
p-Nitrophenyltrimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenyltrimethylammonium chloride: is an organic compound with the chemical formula C9H14ClN. It is a quaternary ammonium compound that features a nitrophenyl group attached to a trimethylammonium moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyltrimethylammonium chloride typically involves the quaternization of p-nitrophenylamine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{p-Nitrophenylamine} + \text{Trimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes steps such as mixing, quaternization, and purification to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: p-Nitrophenyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as p-nitrophenyltrimethylammonium hydroxide.
Reduction Reactions: The major product is p-aminophenyltrimethylammonium chloride.
Oxidation Reactions: Various oxidation products can be formed depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Nitrophenyltrimethylammonium chloride is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds. It is also used in studies involving nucleophilic substitution reactions.
Biology: In biological research, this compound is used as a model compound to study the interactions of quaternary ammonium compounds with biological membranes and proteins.
Industry: In industrial applications, this compound is used as a phase-transfer catalyst in various chemical processes, enhancing the efficiency of reactions involving immiscible phases.
Wirkmechanismus
The mechanism of action of p-Nitrophenyltrimethylammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, affecting their function. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Phenyltrimethylammonium chloride: Similar structure but lacks the nitro group.
Benzyltrimethylammonium chloride: Contains a benzyl group instead of a nitrophenyl group.
Tetraethylammonium chloride: Contains ethyl groups instead of methyl groups.
Uniqueness: p-Nitrophenyltrimethylammonium chloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
15177-70-5 |
|---|---|
Molekularformel |
C9H13ClN2O2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
trimethyl-(4-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C9H13N2O2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FHFNHITZETXPDI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)



![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)




![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)


